molecular formula C27H22N4O3S2 B2442434 4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-53-7

4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2442434
CAS RN: 392300-53-7
M. Wt: 514.62
InChI Key: FWIINXHEWNPRND-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H22N4O3S2 and its molecular weight is 514.62. The purity is usually 95%.
BenchChem offers high-quality 4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds with a 1,3,4-thiadiazole backbone, such as the one mentioned, often involves complex chemical reactions aiming at introducing specific functional groups that confer desired biological or physical properties. Studies on similar molecules highlight advanced synthetic routes and characterization techniques, including NMR, IR spectroscopy, and mass spectrometry, to elucidate their structure and confirm their purity. For example, the synthesis of thiadiazolobenzamide derivatives and their characterization through spectroscopic methods pave the way for the development of compounds with precise biological activities (Adhami et al., 2012).

Biological Activities

Compounds featuring the 1,3,4-thiadiazole moiety and related structures have been extensively studied for their diverse biological activities. This includes antimicrobial, anti-inflammatory, cytotoxic, and psychotropic effects. The structural features of these compounds, such as the presence of a thiadiazole ring, contribute to their interaction with biological targets, leading to various pharmacological effects. For instance, molecules synthesized with the thiadiazole structure have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013).

properties

IUPAC Name

4-benzoyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O3S2/c32-23(31-16-6-10-18-7-4-5-11-22(18)31)17-35-27-30-29-26(36-27)28-25(34)21-14-12-20(13-15-21)24(33)19-8-2-1-3-9-19/h1-5,7-9,11-15H,6,10,16-17H2,(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIINXHEWNPRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoyl-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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